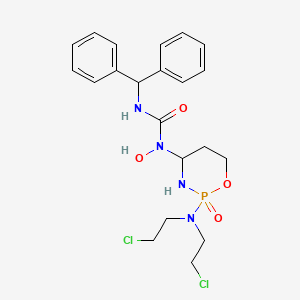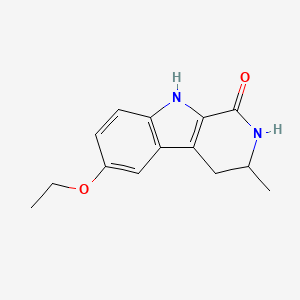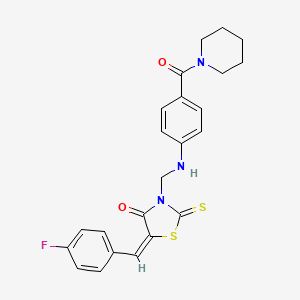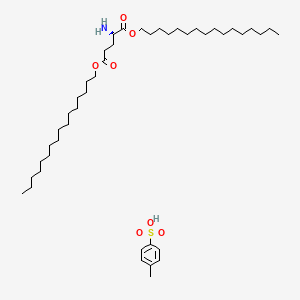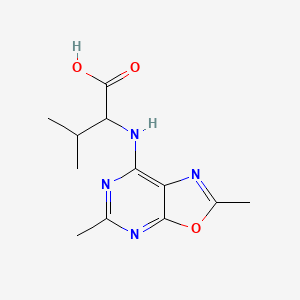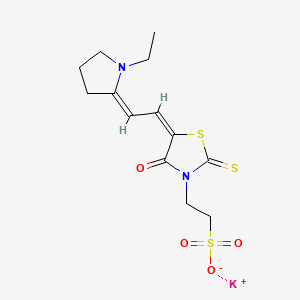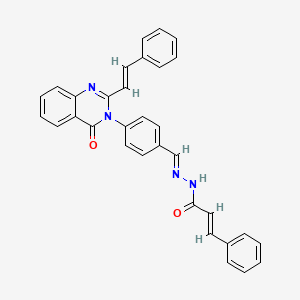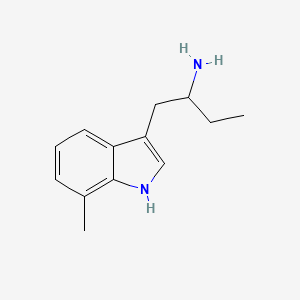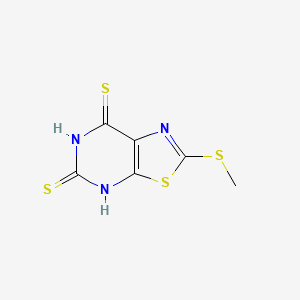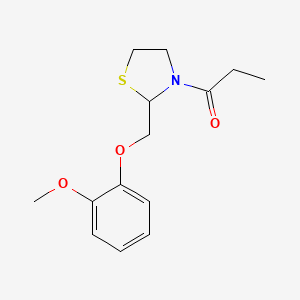
2,7-Dibenzylcycloheptanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibenzylcycloheptanone: is an organic compound with the molecular formula C21H22O It is a derivative of cycloheptanone, where two benzyl groups are attached to the 2nd and 7th positions of the cycloheptanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibenzylcycloheptanone typically involves the alkylation of cycloheptanone with benzyl halides in the presence of a strong base. One common method is the use of sodium hydride (NaH) as a base and benzyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Dibenzylcycloheptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: The benzyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Introduction of nitro, halogen, or other functional groups on the benzyl rings.
Aplicaciones Científicas De Investigación
Chemistry: 2,7-Dibenzylcycloheptanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis and medicinal chemistry.
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals or as a tool in biochemical studies.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,7-Dibenzylcycloheptanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.
Comparación Con Compuestos Similares
- 2,6-Dibenzylcycloheptanone
- 2,7-Diphenylcycloheptanone
- 2,7-Dibenzylcyclohexanone
Comparison: 2,7-Dibenzylcycloheptanone is unique due to the specific positioning of the benzyl groups on the cycloheptanone ring. This structural feature influences its chemical reactivity and biological activity. Compared to similar compounds, this compound may exhibit distinct properties and applications, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
49709-10-6 |
|---|---|
Fórmula molecular |
C21H24O |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2,7-dibenzylcycloheptan-1-one |
InChI |
InChI=1S/C21H24O/c22-21-19(15-17-9-3-1-4-10-17)13-7-8-14-20(21)16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2 |
Clave InChI |
XFNFGJGJPGMVOH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(=O)C(C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


